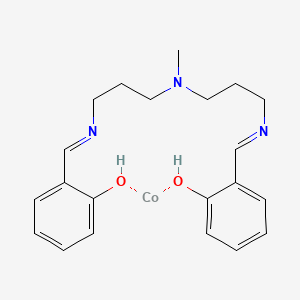

Bis(salicylideniminato-3-propyl)methylaminocobalt(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound that features a cobalt(II) ion complexed with salicylideniminato ligands. This compound is known for its catalytic properties and is used in various chemical reactions, particularly in oxidation and carbonylation processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the reaction of cobalt(II) salts with salicylideniminato ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 290-292°C .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and efficiency. The use of high-purity reagents and controlled reaction environments is crucial to ensure the quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) undergoes various types of chemical reactions, including:

Oxidation: It acts as a catalyst in the oxidation of para-substituted phenolics.

Reduction: It can participate in reduction reactions under specific conditions.

Substitution: The compound can undergo ligand substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving Bis(salicylideniminato-3-propyl)methylaminocobalt(II) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as methanol or ethanol under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the primary products are oxidized phenolic compounds .

Scientific Research Applications

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exerts its effects involves the coordination of the cobalt(II) ion with the salicylideniminato ligands. This coordination facilitates various catalytic processes, including electron transfer and activation of molecular oxygen. The molecular targets and pathways involved are primarily related to the catalytic activity of the cobalt(II) center .

Comparison with Similar Compounds

Similar Compounds

- N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) monohydrate

- N,N′-Bis(salicylidene)ethylenediaminocobalt(II)

- Dichlorobis(triphenylphosphine)cobalt(II)

- Chloro(pyridine)bis(dimethylglyoximato)cobalt(III)

Uniqueness

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is unique due to its specific ligand structure, which imparts distinct catalytic properties. Its ability to catalyze a wide range of reactions, particularly in oxidation and carbonylation processes, sets it apart from other similar compounds .

Biological Activity

Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a cobalt-based compound with notable biological activities, particularly in the fields of catalysis and potential therapeutic applications. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C21H25CoN3O2

- CAS Number : 15391-24-9

- Melting Point : 290-292 °C

The structure of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) features a cobalt ion coordinated with two salicylidine imine ligands, which significantly influences its reactivity and biological interactions .

Antimicrobial Properties

Research indicates that Bis(salicylideniminato-3-propyl)methylaminocobalt(II) exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antioxidant Activity

The compound also demonstrates significant antioxidant properties. In vitro assays showed that it effectively scavenges free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for potential applications in preventing oxidative damage associated with various diseases.

Enzymatic Activity

Studies have explored the role of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) as a catalyst in enzymatic reactions. It has been shown to enhance the activity of certain enzymes, potentially leading to applications in biocatalysis and synthetic organic chemistry. Its ability to facilitate reactions while maintaining selectivity makes it a valuable compound in biochemical research.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy highlighted the effectiveness of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) against multi-drug resistant strains of bacteria. The study reported that the compound could serve as a lead for developing new antimicrobial agents .

- Oxidative Stress Mitigation : Research conducted at a university laboratory demonstrated that treatment with this cobalt complex reduced markers of oxidative stress in human cell lines exposed to UV radiation. The results suggest potential therapeutic applications in dermatology and cancer prevention .

- Biocatalysis : A recent publication detailed the use of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) as a catalyst for synthesizing complex organic molecules. The findings indicated improved yields and reaction rates compared to traditional catalysts, showcasing its utility in organic synthesis .

Safety and Toxicity

While Bis(salicylideniminato-3-propyl)methylaminocobalt(II) shows promising biological activities, safety assessments are crucial. The compound is classified with hazard statements indicating potential risks upon exposure, necessitating careful handling in laboratory settings . Toxicological studies are ongoing to fully understand its safety profile.

Properties

CAS No. |

15391-24-9 |

|---|---|

Molecular Formula |

C21H27CoN3O2 |

Molecular Weight |

412.4 g/mol |

IUPAC Name |

cobalt;2-[3-[3-[(2-hydroxyphenyl)methylideneamino]propyl-methylamino]propyliminomethyl]phenol |

InChI |

InChI=1S/C21H27N3O2.Co/c1-24(14-6-12-22-16-18-8-2-4-10-20(18)25)15-7-13-23-17-19-9-3-5-11-21(19)26;/h2-5,8-11,16-17,25-26H,6-7,12-15H2,1H3; |

InChI Key |

ROYMMTUICCHINZ-UHFFFAOYSA-N |

SMILES |

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

Canonical SMILES |

CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |

Origin of Product |

United States |

Q1: What does the research tell us about the toxicity of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α?

A1: The research utilized microcalorimetry to investigate the toxic effects of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) on Escherichia coli DH5α growth. [] While the provided abstract doesn't detail specific findings, it suggests the study likely examines how the presence of this cobalt compound influences the metabolic activity and growth patterns of the bacteria. By analyzing the heat flow profiles generated through microcalorimetry, researchers can glean insights into the compound's impact on bacterial metabolism and potentially identify the concentration range where inhibitory effects become significant.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.